(2E)-1-(4-Ethylphenyl)-3-phenylprop-2-en-1-one
Description
(2E)-1-(4-Ethylphenyl)-3-phenylprop-2-en-1-one is a synthetic chalcone derivative characterized by a trans (E)-configured α,β-unsaturated ketone scaffold. Its structure comprises a 4-ethylphenyl group at the 1-position and a phenyl group at the 3-position of the propenone backbone. Chalcones, including this compound, are recognized for their diverse bioactivities, such as antimicrobial, anticancer, and enzyme inhibitory properties .
Properties
IUPAC Name |
(E)-1-(4-ethylphenyl)-3-phenylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O/c1-2-14-8-11-16(12-9-14)17(18)13-10-15-6-4-3-5-7-15/h3-13H,2H2,1H3/b13-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADXOHTAXRZDDQT-JLHYYAGUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C=CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)C(=O)/C=C/C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-(4-Ethylphenyl)-3-phenylprop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between 4-ethylbenzaldehyde and acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
(2E)-1-(4-Ethylphenyl)-3-phenylprop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Halogenation, nitration, and sulfonation reactions are performed using reagents like bromine, nitric acid, and sulfuric acid, respectively.
Major Products Formed
The major products formed from these reactions include epoxides, hydroxylated chalcones, saturated ketones, alcohols, and various substituted chalcones.
Scientific Research Applications
(2E)-1-(4-Ethylphenyl)-3-phenylprop-2-en-1-one has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial, anti-inflammatory, and anticancer properties, making it a subject of interest in biological studies.
Medicine: Its potential therapeutic effects are being explored for the development of new drugs targeting various diseases.
Industry: It is used in the production of organic materials, dyes, and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of (2E)-1-(4-Ethylphenyl)-3-phenylprop-2-en-1-one involves its interaction with various molecular targets and pathways. For instance, its anticancer activity is attributed to the inhibition of cell proliferation and induction of apoptosis in cancer cells. The compound interacts with cellular proteins and enzymes, disrupting their normal function and leading to cell death. Additionally, its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes.
Comparison with Similar Compounds
Comparison with Structurally Similar Chalcones
Table 1: Structural and Functional Comparison of Chalcone Derivatives
Key Observations
Substituent Effects on Bioactivity :
- Electron-Withdrawing Groups (EWGs) : Chloro (P16) and nitro groups enhance enzyme inhibition (e.g., MAO-B) but may reduce solubility .
- Electron-Donating Groups (EDGs) : Ethyl and methoxy groups improve lipophilicity, aiding membrane penetration, as seen in P16 and Flavokawain B .
- Hydroxyl Groups : 4′-Hydroxychalcone’s antifungal activity highlights the role of polar groups in biofilm disruption .
Synthetic Methods: Most analogs, including the target compound, are synthesized via Claisen-Schmidt condensation (e.g., KOH/ethanol-mediated aldol reaction), as demonstrated for fluorophenyl derivatives .
Structural Stability :
The E-configuration is thermodynamically favored in all cases, with C=C bond lengths ~1.33–1.34 Å, confirmed by crystallography (e.g., (2E)-3-(2-Fluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one) .
Unexplored Potential of the Target Compound
While this compound lacks direct activity data in the provided evidence, its structural similarity to P16 and 4′-hydroxychalcone suggests plausible applications in:
Biological Activity
(2E)-1-(4-Ethylphenyl)-3-phenylprop-2-en-1-one, commonly referred to as a chalcone, is a compound that has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into the biological properties of this compound, its mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Chalcones are characterized by their structure, which consists of two aromatic rings connected by a three-carbon α,β-unsaturated carbonyl system. The specific structure of this compound contributes to its unique chemical reactivity and biological activity, making it suitable for various applications in chemistry and biology.
Antimicrobial Activity
Research has demonstrated that this compound exhibits notable antimicrobial properties. It has been shown to inhibit the growth of various microbial pathogens, which can lead to the development of new antimicrobial agents. The compound's effectiveness against specific strains can vary, highlighting the need for further studies to optimize its use in clinical settings .
Anti-inflammatory Effects
The compound also displays anti-inflammatory properties. Its mechanism involves the inhibition of pro-inflammatory cytokines and enzymes, which are crucial in mediating inflammatory responses. This activity suggests potential therapeutic applications in treating inflammatory diseases.
Anticancer Properties
One of the most promising aspects of this compound is its anticancer activity. Studies indicate that it can inhibit cell proliferation and induce apoptosis in various cancer cell lines. The compound achieves this by interacting with cellular proteins and enzymes, disrupting their normal functions, and leading to cell death.
Table 1: Summary of Biological Activities
| Activity | Mechanism | Target Cells |
|---|---|---|
| Antimicrobial | Inhibition of microbial growth | Various microbial strains |
| Anti-inflammatory | Inhibition of cytokines and enzymes | Immune cells |
| Anticancer | Induction of apoptosis; inhibition of proliferation | Cancer cell lines (HeLa, MDA-MB) |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Cell Proliferation : The compound inhibits key enzymes involved in cell cycle progression.
- Apoptosis Induction : It triggers apoptotic pathways in cancer cells through the activation of caspases and the modulation of Bcl-2 family proteins.
- Cytokine Modulation : Inflammatory cytokines such as TNF-alpha and IL-6 are downregulated upon treatment with this chalcone .
Case Studies
Several studies have explored the efficacy of this compound in laboratory settings:
- Anticancer Study : A study conducted on breast cancer cell lines (MDA-MB231 and MCF7) demonstrated that treatment with the compound resulted in a significant reduction in cell viability, with IC50 values ranging from 25 µM to 30 µM .
- Antimicrobial Assessment : In vitro tests revealed that this compound exhibited potent activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) as low as 50 µg/mL .
Q & A
Q. What are the standard synthetic methodologies for (2E)-1-(4-Ethylphenyl)-3-phenylprop-2-en-1-one?
The compound is synthesized via Claisen-Schmidt condensation , a base-catalyzed reaction between 4-ethylacetophenone and benzaldehyde. Typical conditions include ethanol as a solvent, NaOH or KOH as a catalyst, and reflux at 60–80°C. Reaction progress is monitored via TLC, and purification involves recrystallization from ethanol or column chromatography. Yield optimization requires precise control of stoichiometry, solvent polarity, and temperature gradients .
Q. How is the structural identity of the compound confirmed post-synthesis?
Key techniques include:
- NMR spectroscopy : 1H NMR confirms the α,β-unsaturated ketone (δ ~7.5–8.0 ppm for enone protons) and aryl substituents.
- IR spectroscopy : Strong absorption at ~1650–1680 cm⁻¹ confirms the carbonyl group.
- X-ray crystallography : Resolves absolute stereochemistry and molecular packing (e.g., torsion angles between aryl rings) .
- Mass spectrometry : Molecular ion peaks validate the molecular formula (e.g., [M+H]+ at m/z 265).
Q. What purification methods are effective for removing by-products like unreacted aldehydes or ketones?
Recrystallization using ethanol or methanol is standard. For complex mixtures, silica gel column chromatography with hexane/ethyl acetate gradients (8:2 to 6:4) separates the target compound. Purity is assessed via HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm .
Advanced Research Questions
Q. How can reaction conditions be systematically optimized to improve enantiomeric purity or yield?
- Catalyst screening : Test asymmetric catalysts (e.g., chiral amines or organocatalysts) to enhance enantioselectivity.
- Solvent effects : Compare polar aprotic solvents (DMF, DMSO) versus protic solvents (ethanol, methanol) to stabilize intermediates.
- Temperature gradients : Use microwave-assisted synthesis to reduce reaction time and by-product formation. Monitoring via in-situ FTIR or HPLC-MS ensures real-time optimization .
Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. inactive results)?
- Structural analogs : Compare bioactivity of halogenated derivatives (e.g., 4-chloro vs. 4-bromo substituents) to identify substituent-dependent trends .
- Purity validation : Use HPLC-MS to rule out impurities (e.g., oxidation by-products) affecting assays.
- Assay standardization : Replicate studies under controlled conditions (e.g., identical cell lines, incubation times, and concentrations) .
Q. How do computational methods enhance structure-activity relationship (SAR) studies for this compound?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites.
- Molecular docking : Simulate interactions with biological targets (e.g., COX-2 or kinase enzymes) to rationalize observed bioactivity.
- Crystal packing analysis : Use X-ray data (e.g., intermolecular hydrogen bonds or π-π stacking) to correlate solid-state properties with solubility or stability .
Q. What advanced spectroscopic techniques elucidate electronic or conformational dynamics in solution?
- Time-resolved fluorescence : Probe excited-state behavior for photophysical applications.
- 2D NMR (COSY, NOESY) : Map through-space correlations to confirm E-stereochemistry and substituent orientations.
- Raman spectroscopy : Analyze vibrational modes of the enone system under varying pH conditions .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported melting points or spectral data?
- Polymorphism screening : Perform differential scanning calorimetry (DSC) to detect polymorphic forms.
- Solvent history : Document recrystallization solvents, as traces of solvent (e.g., ethanol vs. DMSO) can alter melting points.
- Spectroscopic calibration : Validate NMR chemical shifts using internal standards (e.g., TMS) .
Q. Why might catalytic reduction of the α,β-unsaturated ketone yield inconsistent stereochemical outcomes?
- Catalyst selectivity : Hydrogenation with Pd/C may favor cis-addition, while asymmetric catalysts (e.g., Crabtree’s catalyst) enhance trans-selectivity.
- Solvent polarity : Polar solvents stabilize charged intermediates, altering diastereomer ratios.
- Pressure effects : High-pressure H₂ conditions may over-reduce the ketone to a secondary alcohol .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
